7-(4-Biphenyl)carbonylheptanoic acid
Overview
Description
7-(4-Biphenyl)carbonylheptanoic acid is a compound that can be categorized under the family of diarylheptanoids, which are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. These compounds are known to be secondary metabolites in plants and have been isolated from various plant families. They exhibit a range of biological activities and are of interest for their potential therapeutic applications .
Synthesis Analysis
The synthesis of diarylheptanoids, including compounds similar to 7-(4-Biphenyl)carbonylheptanoic acid, has been explored in various studies. For instance, the synthesis of 7-phenylhepta-2,4-dienoic acid and its derivatives has been achieved, which provides insight into the synthetic pathways that could be adapted for the synthesis of 7-(4-Biphenyl)carbonylheptanoic acid . Additionally, the synthesis of complex bicyclic structures, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the feasibility of constructing rigid, non-chiral analogues of diarylheptanoids . These synthetic approaches are crucial for the development of novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of diarylheptanoids is characterized by the presence of two phenyl rings attached to a seven-carbon chain. The specific arrangement and substitution patterns on the phenyl rings can significantly influence the biological activity of these compounds. The molecular structure of 7-(4-Biphenyl)carbonylheptanoic acid, with its biphenyl moiety, suggests that it may possess unique properties compared to other diarylheptanoids .
Chemical Reactions Analysis
Diarylheptanoids can undergo various chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For example, the oxidation of 7-hydroxy-1-p-methoxyphenyl-4-methylbicyclo[2.2.1]heptan-7-carboxylic acid to form carbolactone demonstrates the reactivity of the heptanoid skeleton under oxidative conditions . Such reactions are important for modifying the core structure of diarylheptanoids, including 7-(4-Biphenyl)carbonylheptanoic acid, to enhance their biological efficacy or to study their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of diarylheptanoids like 7-(4-Biphenyl)carbonylheptanoic acid are influenced by their molecular structure. The presence of aromatic rings and a carboxylic acid group suggests that these compounds may have specific solubility characteristics, boiling points, and melting points, which are important for their practical application and formulation. The synthesis and characterization of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, provide a basis for understanding the properties of 7-(4-Biphenyl)carbonylheptanoic acid and its potential as an intermediate in pharmaceutical synthesis .
Scientific Research Applications
Biological Activities and Chemical Synthesis
- Diarylheptanoids, including compounds like 7-(4-Biphenyl)carbonylheptanoic acid, have been studied for their biological activities. Research has focused on isolation, structural and biological features, and chemical synthesis of cyclic diarylheptanoids, a category to which 7-(4-Biphenyl)carbonylheptanoic acid belongs. These compounds have shown various biological properties and are isolated from plant families such as Aceraceae and Zingiberaceae (Jahng & Park, 2018).
Degradation by Microorganisms
- Certain microorganisms, like a Micrococcus species, have been found capable of utilizing biphenyl compounds (structurally related to 7-(4-Biphenyl)carbonylheptanoic acid) as their sole carbon source. This indicates potential applications in bioremediation and environmental cleanup (Bevinakatti & Ninnekar, 1992).
Chemical Transformations
- Studies have explored the chemical transformations of related compounds, such as the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid, which could provide insights into the reactivity and potential applications of 7-(4-Biphenyl)carbonylheptanoic acid in synthetic chemistry (Harris & Harris, 1969).
Production of Polyesters
- The compound has been evaluated as a substrate for the production of polyesters by certain bacteria. This research could have implications for the development of biodegradable plastics and polymers (Hazer, Lenz, & Fuller, 1996).
Development of Pharmaceutical Compounds
- Research into compounds structurally similar to 7-(4-Biphenyl)carbonylheptanoic acid has been conducted in the pharmaceutical industry, focusing on the development of enzyme inhibitors and other therapeutics (Thaisrivongs et al., 1987).
Safety and Hazards
Future Directions
Biphenyl compounds and their derivatives, such as 7-(4-Biphenyl)carbonylheptanoic acid, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products. They have a wide range of biological and medicinal applications . Therefore, the future directions of research on this compound could involve exploring its potential applications in medicine and other fields.
Mechanism of Action
Mode of Action:
“8-(4-Biphenyl)-8-oxooctanoic acid” likely exerts its effects through a mechanism involving the Suzuki–Miyaura (SM) coupling reaction. Let’s break it down:
- Suzuki–Miyaura Coupling :
- The reaction occurs between an alkenyl (vinyl), aryl, or alkynyl organoborane (such as boronic acid or boronic ester) and a halide or triflate under basic conditions .
- The key steps involve oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups transferred from boron to palladium) .
properties
IUPAC Name |
8-oxo-8-(4-phenylphenyl)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(10-6-1-2-7-11-20(22)23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,1-2,6-7,10-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAUYOHVVTUVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450229 | |
Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Biphenyl)carbonylheptanoic acid | |
CAS RN |
362669-53-2 | |
Record name | η-Oxo[1,1′-biphenyl]-4-octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362669-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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